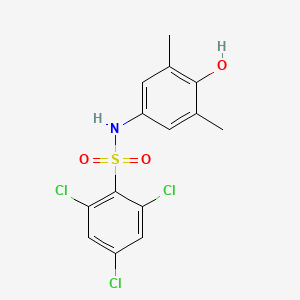
Acetic acid;1-ethenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used in various industries due to its unique properties, such as solubility, consistency, and versatility . It is commonly found in pharmaceuticals, cosmetics, and food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethenylpyrrolidin-2-one involves the free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate. The typical ratio by weight is 3:2 . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting copolymer is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Povidone: A homopolymer of 1-vinyl-2-pyrrolidone.
Crospovidone: A cross-linked homopolymer of 1-vinyl-2-pyrrolidone.
Polyvinylpyrrolidone-vinyl acetate copolymer: Another copolymer with a different ratio of monomers.
Uniqueness
Acetic acid;1-ethenylpyrrolidin-2-one is unique due to its specific ratio of 1-vinyl-2-pyrrolidone and vinyl acetate, which imparts distinct properties such as solubility, film-forming ability, and stability . These properties make it highly versatile and suitable for a wide range of applications.
Propriétés
Numéro CAS |
918659-68-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
acetic acid;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4) |
Clé InChI |
CZSWPTDFGFHVTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)

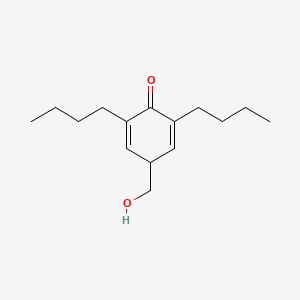
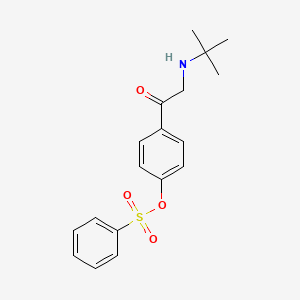
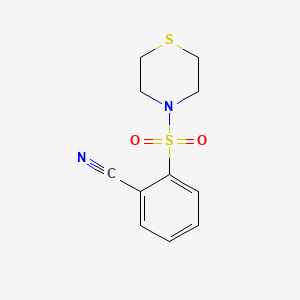
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
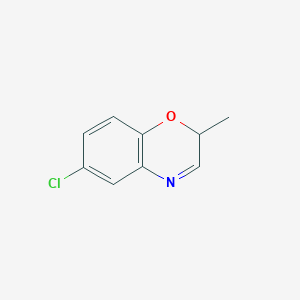
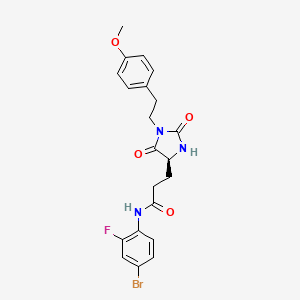
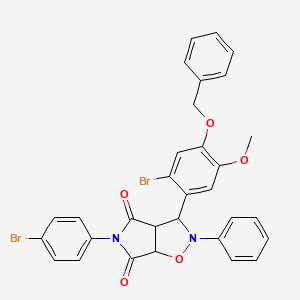
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
